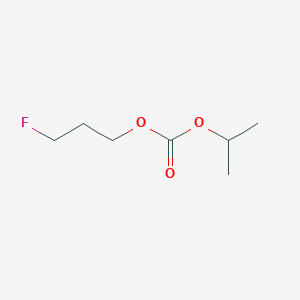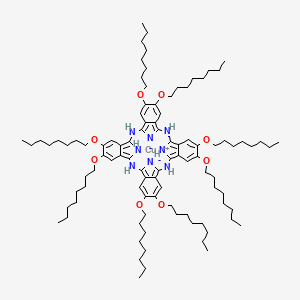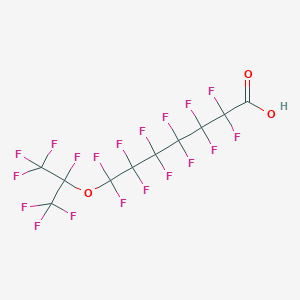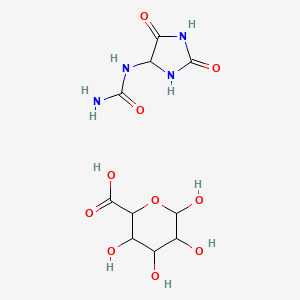
3-Fluoropropyl isopropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropropyl isopropyl carbonate is an organic compound with the molecular formula C7H13FO3 and a molecular weight of 164.17 g/mol . It is a fluorinated carbonate ester, which is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl isopropyl carbonate typically involves the reaction of 3-fluoropropanol with isopropyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl isopropyl carbonate can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with water as the solvent.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would produce a fluorinated amine derivative.
Hydrolysis: The major products are 3-fluoropropanol and isopropyl alcohol.
Scientific Research Applications
3-Fluoropropyl isopropyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in the synthesis of fluorinated biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoropropyl isopropyl carbonate involves its ability to undergo nucleophilic substitution reactions. The fluorine atom in the compound is highly electronegative, making the carbon atom it is attached to susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce fluorine into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropropyl isopropyl carbonate
- 3-Fluoropropyl methyl carbonate
- 2-Fluoroethyl isopropyl carbonate
Uniqueness
3-Fluoropropyl isopropyl carbonate is unique due to its specific fluorination pattern and the presence of both isopropyl and carbonate groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C7H13FO3 |
|---|---|
Molecular Weight |
164.17 g/mol |
IUPAC Name |
3-fluoropropyl propan-2-yl carbonate |
InChI |
InChI=1S/C7H13FO3/c1-6(2)11-7(9)10-5-3-4-8/h6H,3-5H2,1-2H3 |
InChI Key |
IJMJUAQDBAILOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)

![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)


![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)


![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)

![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)
